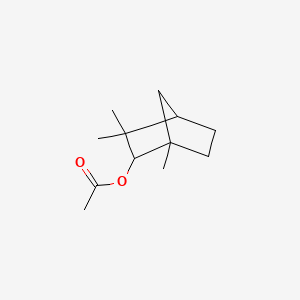

Fenchyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

4057-31-2 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

[(1R,2R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m0/s1 |

InChI Key |

JUWUWIGZUVEFQB-JBLDHEPKSA-N |

SMILES |

CC(=O)OC1C(C2CCC1(C2)C)(C)C |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@]2(CC[C@@H](C2)C1(C)C)C |

Canonical SMILES |

CC(=O)OC1C(C2CCC1(C2)C)(C)C |

density |

0.973-0.979 |

Other CAS No. |

13851-11-1 4057-31-2 |

physical_description |

Colourless mobile liquid; Mild, sweet, fir oil type aroma |

Pictograms |

Irritant; Health Hazard |

solubility |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Synonyms |

1,3,3-trimethyl-2-norbornanyl acetate |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Fenchyl Acetate

Elucidation of Fenchyl Acetate (B1210297) Distribution Across Biological Systems

The presence of fenchyl acetate is not uniform across the plant kingdom but is concentrated in specific genera and often localized to particular plant organs. Its identification and quantification are primarily achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.nettandfonline.com

This compound has been identified as a notable constituent in the essential oils of numerous plant families. In the Zingiberaceae family, various Alpinia species are significant sources. For instance, it is a major component in the root and rhizome oils of Alpinia calcarata and the root oil of Alpinia speciosa and Alpinia uraiensis. internationalscholarsjournals.comrsc.orgresearchgate.netmdpi.com The Euphorbiaceae family also features producers of this compound, with species like Croton matourensis and Croton micans containing substantial amounts of this compound in their leaf and flower oils. researchgate.netacs.orgacgpubs.org

Several species within the Pinaceae and Cupressaceae families (conifers) are known to produce this compound. It has been detected in the leaf oils of Calocedrus decurrens and Pinus densiflora. nih.govjmb.or.krmdpi.com The genus Juniperus is another coniferous source, with the compound reported in the leaves and terminal branches of Juniperus rigida. thegoodscentscompany.comforeverest.netchemicalbook.comforeverest.net

In the Apiaceae family, Fennel (Foeniculum vulgare) contains this compound, particularly in its stem, seed, and flower oils. thegoodscentscompany.comnih.govresearchgate.netacademicjournals.org It is also found in Seseli sibiricum. thegoodscentscompany.comforeverest.netchemicalbook.comforeverest.netchemicalbook.com Furthermore, the Acanthaceae family contains notable sources, such as Strobilanthes sessilis and Strobilanthes glutinosa, where this compound can be the most abundant component in the essential oil, especially from the inflorescence. nih.govtandfonline.comtandfonline.com

The concentration of this compound varies significantly depending on the plant species, the specific organ, and geographical location. In some plants, it is a minor trace constituent, while in others, it is the dominant component of the volatile profile.

For example, the essential oil from the inflorescence of Strobilanthes sessilis is exceptionally rich in this compound, with studies reporting concentrations as high as 89.33% for the endo-fenchyl acetate isomer. nih.govtandfonline.comtandfonline.com Similarly, the root oil of Alpinia uraiensis was found to contain 72.2% this compound, making it the principal component. mdpi.com In the root oil of Alpinia calcarata, concentrations can reach up to 51.34%. internationalscholarsjournals.com The flower oil of Croton micans is also a significant source, with this compound constituting 41.6% of the oil. researchgate.netacgpubs.org In Foeniculum vulgare, this compound is the dominant compound in the stem essential oil at 35.3%, while it is present in lower concentrations in the seed and flower oils (14.21% and 11.56%, respectively). nih.govresearchgate.netacademicjournals.org

The following table summarizes the distribution and concentration of this compound in various botanical sources.

| Botanical Source | Plant Genus | Plant Part | This compound Concentration (%) | Reference(s) |

| Lesser Galangal | Alpinia | Root | 51.34 | internationalscholarsjournals.com |

| Lesser Galangal | Alpinia | Rhizome | 26.3 - 38.7 | |

| Lesser Galangal | Alpinia | Stem Sheath | 19.16 | internationalscholarsjournals.com |

| Shell Ginger | Alpinia | Root | 40.1 | researchgate.net |

| Urai Ginger | Alpinia | Root | 72.2 | mdpi.com |

| - | Croton | Leaf (C. matourensis) | 19.5 | researchgate.netacgpubs.org |

| - | Croton | Leaf (C. micans) | 25.3 | researchgate.netacgpubs.org |

| - | Croton | Flower (C. micans) | 41.6 | researchgate.netacgpubs.org |

| Incense Cedar | Conifers | Leaf (C. decurrens) | 3.5 - 14.16 | nih.govmdpi.com |

| Japanese Red Pine | Conifers | - (P. densiflora) | 10.4 | jmb.or.kr |

| Fennel | Foeniculum | Stem | 35.3 | nih.govresearchgate.net |

| Fennel | Foeniculum | Seed | 14.21 | academicjournals.org |

| Fennel | Foeniculum | Flower | 11.56 | academicjournals.org |

| Temple Juniper | Juniperus | Leaf | Trace - 0.6 | thegoodscentscompany.comforeverest.netphytologia.org |

| - | Seseli | - (S. sibiricum) | Reported present | thegoodscentscompany.comforeverest.netchemicalbook.com |

| - | Strobilanthes | Inflorescence (S. sessilis) | 89.33 | nih.govtandfonline.comtandfonline.com |

| - | Strobilanthes | - (S. glutinosa) | Major compound | tandfonline.com |

Identification of Botanical Sources and Corresponding Plant Genera (e.g., Alpinia species, Croton species, Conifers, Foeniculum vulgare, Strobilanthes sessilis, Juniperus rigidu, Seseli sibiricum)

Investigation of Mechanistic Pathways for this compound Biosynthesis

The biosynthesis of this compound follows the general pathway of monoterpene anabolism, originating from fundamental precursor molecules and undergoing specific enzymatic transformations that dictate its final structure and stereochemistry.

The universal precursor for all monoterpenes, including the fenchane (B1212791) skeleton, is geranyl pyrophosphate (GPP). sigmaaldrich.com The biosynthesis is thought to proceed through the initial isomerization of GPP to the tertiary allylic intermediate, (-)-(3R)-linalyl pyrophosphate (LPP). sigmaaldrich.com This bound intermediate is then positioned for cyclization by a specific enzyme.

The cyclization of the intermediate leads to the formation of the bicyclic fenchane skeleton in the form of the alcohol, fenchol (B156177). researchgate.net Specifically, research points to the enzymatic formation of (-)-endo-fenchol from GPP. sigmaaldrich.com This fenchol molecule serves as the direct alcoholic precursor to this compound. The final step in the pathway is the esterification of fenchol. ontosight.aithegoodscentscompany.comforeverest.net This reaction involves the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to the hydroxyl group of fenchol, yielding this compound. ontosight.aichemicalbook.com

The key enzymatic steps that control the formation and structure of this compound are the cyclization of the acyclic precursor and the final acetylation. The stereochemical outcome of the final product is largely determined during the cyclization step.

A class of enzymes known as terpene synthases (or cyclases) is responsible for catalyzing the complex cyclization of GPP (via LPP) into the various monoterpene skeletons. researchgate.net A specific (-)-endo-fenchol synthase enzyme facilitates the cyclization to produce the (-)-endo-fenchol stereoisomer. sigmaaldrich.com The enzyme's active site binds the substrate in a specific conformation, guiding the intricate series of carbocation formations and rearrangements that result in the fenchol skeleton with a defined endo stereochemistry. sigmaaldrich.comresearchgate.net The presence of different isomers, such as endo- and exo-fenchyl acetate, in various plant oils suggests the existence of different stereospecific fenchol synthases. researchgate.netnih.gov

The final biotransformation is an acetylation reaction, likely catalyzed by an alcohol acetyltransferase (AAT). These enzymes utilize acetyl-CoA to acylate a range of alcohol substrates. The specificity of the AAT for fenchol would complete the biosynthesis. The characterization of the essential oil of Strobilanthes sessilis confirmed the major compound to be specifically endo-fenchyl acetate through 2D-NMR techniques, highlighting the high degree of stereochemical control exerted by the plant's biosynthetic machinery. nih.govtandfonline.com

Advanced Synthetic Methodologies for Fenchyl Acetate and Its Analogs

Chemical Synthesis Approaches for Fenchyl Acetate (B1210297) Production

Chemical synthesis remains a primary route for the industrial production of fenchyl acetate. Methodologies have evolved from classical equilibrium-driven reactions to more efficient, high-yield processes.

The traditional synthesis of this compound involves the direct Fischer esterification of fenchol (B156177) with acetic acid, typically in the presence of an acid catalyst. ontosight.ai This approach, while straightforward, is beset by several methodological challenges that limit its industrial efficiency. The reaction is reversible, leading to an equilibrium that often results in incomplete conversion and low esterification efficiency, with yields sometimes as low as 50-60%. foreverest.net

Key challenges associated with this method include:

Long Reaction Times : Driving the equilibrium towards the product side requires prolonged reaction times, often under reflux conditions. foreverest.net

By-product Formation : The acidic conditions and elevated temperatures can promote side reactions, leading to a complex product mixture.

Difficult Separation : Fenchol and its acetate have similar boiling points, which complicates the purification process. foreverest.net Separating the final product from unreacted starting materials and by-products to achieve high purity is a significant challenge. foreverest.net

| Method | Reactants | Key Challenges | Reported Yield |

|---|---|---|---|

| Direct Esterification | Fenchol + Acetic Acid | Equilibrium limitations, long reaction time, complex separation, low purity. foreverest.net | 50-60% |

To circumvent the drawbacks of direct esterification with acetic acid, a more efficient alternative involves the acylation of fenchol using acetic anhydride (B1165640). foreverest.net This method is generally preferred for industrial production due to its significantly higher efficiency and the quality of the final product.

The reaction with acetic anhydride is practically irreversible, which addresses the equilibrium limitations inherent in the acetic acid method. This leads to a much higher conversion rate and product purity. A patented process describes the synthesis using fenchol, acetic anhydride, and a catalyst (such as sulfuric acid) in a specific molar ratio. google.com The process involves a high-temperature esterification step followed by neutralization, washing, and purification by vacuum fractionation. google.com This approach consistently yields this compound with a purity greater than 97%. google.com The primary by-product is acetic acid, which can be more easily separated from the product than unreacted fenchol.

| Method | Reactants | Catalyst/Conditions | Purity Achieved | Advantages |

|---|---|---|---|---|

| Acetic Anhydride Acylation | Fenchol + Acetic Anhydride | Acid catalyst (e.g., H₂SO₄), high temperature. google.com | >97% google.com | High efficiency, high purity, overcomes equilibrium issues. |

Direct Esterification Techniques of Fenchol with Acetic Acid: Methodological Challenges and Yield Optimization

Biocatalytic and Enzymatic Synthesis of this compound Derivatives

Biocatalysis, particularly using enzymes like lipases, presents a green and highly selective alternative to traditional chemical synthesis for producing esters. mdpi.com These methods operate under mild conditions, minimizing energy consumption and the formation of unwanted by-products. mdpi.com

Lipases are widely employed to catalyze the synthesis of various terpene acetates, which are structurally related to this compound. These enzymatic reactions can proceed via direct esterification (reacting an alcohol with a carboxylic acid) or transesterification (reacting an alcohol with an existing ester, often an activated one like vinyl acetate). researchgate.netnih.govscirp.org

Studies have demonstrated the effective synthesis of flavor and fragrance esters such as citronellyl acetate and geranyl acetate. For instance, immobilized lipases from Candida antarctica (Novozym 435®) and Thermomyces lanuginosus (Lipozyme TL IM®) have been used to produce geranyl and citronellyl alkanoates with yields between 80-100% within four hours. nih.gov Similarly, the synthesis of neryl acetate using Novozyme 435 in a solvent-free system can achieve over 91% conversion. scirp.orgscirp.org The choice of lipase (B570770), acyl donor, and solvent system is critical for achieving high yields. researchgate.netjst.go.jp For example, Carica papaya lipase showed high activity for terpene ester synthesis in n-hexane with vinyl octanoate (B1194180) as the acyl donor, achieving yields of over 99%. researchgate.net

| Product Ester | Alcohol Substrate | Acyl Donor | Lipase Source | Yield | Reaction Time |

|---|---|---|---|---|---|

| Geranyl/Citronellyl Alkanoates | Geraniol/Citronellol | Various fatty acids | Candida antarctica (Novozym 435®) | 80-100% nih.gov | 4 h nih.gov |

| Terpene Esters | Citronellol | Vinyl octanoate | Carica papaya lipase (CPL) | >99% researchgate.net | 8 h researchgate.net |

| Geranyl Acetate | Geraniol | Vinyl acetate | Pseudomonas fluorescens lipase | 99% jst.go.jp | 3 h jst.go.jp |

| Neryl Acetate | Nerol (B1678202) | Ethyl acetate | Candida antarctica (Novozym 435®) | 91.6% scirp.orgscirp.org | 2 h scirp.org |

Many biologically active molecules, including esters, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Enzymatic kinetic resolution (EKR) is a powerful strategy for synthesizing enantiomerically pure compounds. unipd.itnih.gov This technique exploits the high enantioselectivity of enzymes, typically lipases, which preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.comchemrxiv.org

In the context of chiral acetates, EKR is often applied to a racemic alcohol. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, while the other enantiomer (e.g., the S-enantiomer) remains as an alcohol. thieme-connect.de These two products, the newly formed ester and the unreacted alcohol, are chemically distinct and can be easily separated. This process can yield both the chiral acetate and the corresponding chiral alcohol with very high enantiomeric purity (enantiomeric excess, ee). thieme-connect.de For example, the kinetic resolution of racemic 1-phenylethanol (B42297) using Candida antarctica lipase B and an acyl donor can produce (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol, both with enantiomeric excesses greater than 99%. thieme-connect.de The efficiency of the resolution is often described by the enantiomeric ratio (E value), with high E values (>200) indicating excellent selectivity. mdpi.comnih.gov

The success of biocatalytic synthesis hinges on the careful optimization of several reaction parameters to maximize conversion rates and product selectivity. scirp.orgopenmicrobiologyjournal.com Key parameters include:

Temperature : Each enzyme has an optimal temperature range for activity. For instance, the synthesis of 2-phenylethyl acetate using Novozym® 435 was found to be optimal at 57.8°C. nih.gov While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. jst.go.jp

Enzyme Loading : The amount of enzyme used directly impacts the reaction rate. openmicrobiologyjournal.com For the synthesis of 1-phenylethyl acetate, an optimal lipase addition of 40 mg/ml was identified. scirp.org

Substrate Molar Ratio : The ratio of the alcohol to the acyl donor can significantly affect the reaction equilibrium and prevent substrate inhibition. mdpi.com In the synthesis of neryl acetate, a nerol to ethyl acetate molar ratio of 1:12.6 was found to be optimal. scirp.orgscirp.org

Solvent : The choice of organic solvent can influence enzyme activity and stability. scirp.org N-hexane is a commonly used solvent in these reactions. scirp.org In some cases, solvent-free systems, where one of the reactants acts as the solvent, can be advantageous, leading to higher productivity. mdpi.comnih.gov

Agitation Speed : In heterogeneous systems with immobilized enzymes, proper agitation is necessary to overcome mass transfer limitations. scirp.org An agitation speed of 400 rpm was found to be sufficient to eliminate external mass transfer resistance in neryl acetate synthesis. scirp.orgscirp.org

| Product Ester | Optimal Temperature (°C) | Optimal Substrate Ratio (Alcohol:Acyl Donor) | Optimal Enzyme Loading | Reference |

|---|---|---|---|---|

| Octyl Acetate | 45°C | 1:2 (Octanol:Vinyl Acetate) | Not specified | openmicrobiologyjournal.com |

| Pentyl Acetate | Not specified | 2:1 (Pentanol:Acetic Acid) | Not specified | mdpi.com |

| Neryl Acetate | 52.7°C | 1:12.6 (Nerol:Ethyl Acetate) | 2.6% (w/w) | scirp.orgscirp.org |

| 1-Phenylethyl Acetate | 60°C | 1:5 (PE:Vinyl Acetate) | 40 mg/ml | scirp.org |

| 2-Phenylethyl Acetate | 57.8°C | Not specified | 122.5 mg | nih.gov |

Exploration of Non-Traditional Synthetic Routes for this compound Analogs

Barton-Kellogg Reaction for the Synthesis of Fenchyl-Substituted Alkenes and Enol-Ethers

The Barton-Kellogg reaction, also known as Barton-Kellogg olefination, stands as a powerful method for the synthesis of sterically hindered alkenes. wikipedia.orgchem-station.comscielo.br This reaction involves the coupling of a diazo compound with a thioketone, which proceeds through a 1,3-dipolar cycloaddition to form a thiadiazoline intermediate. wikipedia.orgchem-station.com This intermediate is unstable and spontaneously extrudes nitrogen (N₂) to form a thiocarbonyl ylide, which then cyclizes to a more stable episulfide. Subsequent desulfurization of the episulfide, typically using a phosphine (B1218219) reagent like triphenylphosphine, yields the desired alkene. wikipedia.org A key advantage of this method over others, such as the McMurry reaction, is its suitability for the cross-coupling of two different ketone-derived precursors, allowing for the synthesis of unsymmetrical alkenes. wikipedia.orgchem-station.com

The inherent steric hindrance of the fenchone (B1672492) skeleton presents a significant challenge for traditional olefination methods, often resulting in very low yields. worldscientific.com The Barton-Kellogg reaction, however, has proven to be an effective strategy for overcoming this steric hindrance, making it the method of choice for preparing strained alkenes containing the fenchone framework. scielo.brworldscientific.com These fenchyl-substituted alkenes are not only interesting as model compounds for studying structural deformations on double bonds but also serve as valuable chiral elements in asymmetric synthesis. scielo.br

Research has demonstrated the successful application of the Barton-Kellogg reaction for creating novel fenchyl-substituted alkenes and, notably, enol-ethers, which had been scarcely investigated via this method. scielo.brscielo.br In one approach, a tri-substituted aromatic fenchyl-alkene was synthesized by reacting thiofenchone with a diazoanisole. scielo.brscielo.br This reaction furnished the target alkene as a mixture of E/Z isomers.

An inverse approach has also been successfully employed, involving the reaction of diazofenchone (derived from fenchone) with aromatic thionoesters to produce fenchyl-substituted enol-ethers. scielo.brscielo.br This route proved to be highly efficient, affording the desired enol-ethers in high yields. scielo.brworldscientific.com In these cases, mixtures of Z and E isomers were also obtained, with the isomer ratios determined through NMR spectroscopy, supported by theoretical calculations. scielo.brscielo.br The reaction exhibits low stereoselectivity, generally leading to the preferential formation of the diastereoisomer where the aromatic substituent is positioned on the same side as the two methyl groups of the fenchyl moiety. scielo.brscielo.br

The successful synthesis of these highly hindered fenchyl-derived enol-ethers opens avenues for their use as precursors in other areas of chemical research, such as the synthesis of thermally stable 1,2-dioxetanes for chemiluminescence studies. worldscientific.comresearchgate.net

Detailed Research Findings: Synthesis of Fenchyl-Substituted Alkenes and Enol-Ethers via Barton-Kellogg Reaction

The following table summarizes the results from the synthesis of specific fenchyl-substituted compounds using the Barton-Kellogg reaction. The "conventional" approach involves the reaction of a thioketone (thiofenchone) with a diazo compound, while the "inverse" approach involves reacting a diazo compound (diazofenchone) with a thionoester. scielo.br

| Product ID | Starting Materials | Approach | Overall Yield | E/Z Ratio |

| 1a | Thiofenchone + Diazoanisole | Conventional | 53% | 0.72 |

| 1b | Diazofenchone + Aromatic Thionoester | Inverse | 95% | 2.2 |

| 1c | Diazofenchone + Aromatic Thionoester | Inverse | 75% | 1.8 |

Stereochemical Investigations of Fenchyl Acetate

Analysis of Isomeric Forms and Diastereomeric Relationships (e.g., endo-, exo-, α-, β-Fenchyl Acetate)

Fenchyl acetate (B1210297) exists as several stereoisomers due to the presence of multiple chiral centers in its structure. The primary source of this isomerism is the orientation of the acetate group on the bicyclic ring, leading to the formation of endo and exo diastereomers. In the context of the norbornane (B1196662) system, the endo prefix denotes that the substituent is on the same side as the longest bridge (the gem-dimethyl bridge), while the exo prefix indicates it is on the opposite side. wikipedia.org

The nomenclature can be further specified with the inclusion of α- and β- designations, which relate to the position of the methyl groups and the subsequent stereochemistry of the parent alcohol, fenchol (B156177). For instance, the common isomers include α-fenchyl acetate and β-fenchyl acetate, each with their corresponding endo and exo forms. nist.govnist.govnist.gov The boiling points of these isomers, such as α-fenchol and β-fenchol, can be remarkably close, differing by as little as 0.3°C, which makes their separation by conventional distillation challenging. google.com

The relative stability and reactivity of these isomers can differ. For example, in esterification reactions to produce fenchyl acetate, it has been observed that β-fenchol esterifies at a faster rate than α-fenchol. google.com Commercially available this compound often consists of a mixture of these isomers, with the endo configuration of the acetyl group typically being the dominant form. vulcanchem.com The specific isomeric composition can influence the compound's physical and sensory properties.

Table 1: Key Isomers of this compound

| Isomer Name | Common Synonym(s) | Key Structural Feature |

| endo-Fenchyl acetate | α-Fenchyl acetate, endo | Acetate group is syn to the longest bridge. wikipedia.orgnist.gov |

| exo-Fenchyl acetate | Acetate group is anti to the longest bridge. wikipedia.orgnist.gov | |

| β-Fenchyl acetate, exo- | An exo-isomer derived from β-fenchol. nist.gov | |

| α-Isothis compound | An isomer with a different methyl group arrangement on the bicyclic frame. nist.gov |

Determination of Enantiomeric Composition and Chiral Purity

The chiral nature of this compound necessitates methods to determine its enantiomeric composition and purity, which are crucial for understanding its biological activity and for quality control in its applications.

Application of Advanced Spectroscopic Techniques for Configuration Assignment (e.g., 2D-NMR: HSQC, HMBC, ROESY; Near Infrared Vibrational Circular Dichroism (NIR-VCD))

Advanced spectroscopic techniques are indispensable for the unambiguous assignment of the stereochemical configuration of this compound isomers. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy plays a pivotal role in this regard. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule. researchgate.netresearchgate.net

Furthermore, Rotating frame Overhauser Effect Spectroscopy (ROESY) is particularly powerful for determining the spatial proximity of protons, which is key to differentiating between endo and exo isomers. researchgate.netresearchgate.net For instance, in a study of the essential oil of Strobilanthes sessilis, where endo-fenchyl acetate was the major component (89.33%), 2D-NMR techniques including HSQC, HMBC, and ROESY were successfully employed to confirm the endo configuration of the acetate group. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) spectroscopy, particularly in the Near-Infrared (NIR) region, has emerged as a powerful tool for the stereochemical analysis of chiral molecules like this compound and related fenchane (B1212791) derivatives. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. For fenchane-type molecules, distinct VCD bands can be observed that are characteristic of the endo and exo orientations of substituents.

Assessment of Optical Rotation for Chiral Characterization

Optical rotation is a classical and fundamental method for characterizing chiral compounds. It measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral substance. The direction and magnitude of this rotation are specific to each enantiomer. For example, the laevorotatory enantiomer of endo-fenchyl acetate was identified as the major or sole component in the essential oil of Strobilanthes sessilis by measuring the optical rotation of the oil in various solvents. researchgate.netresearchgate.net The specific rotation value, often denoted as [α]D, is a characteristic physical property used to confirm the enantiomeric identity and purity of a sample. For instance, a sample of β-fenchol of 95% purity exhibited a specific rotation of [α]D23 of +26.02. google.com

Chiral Separation Methodologies in this compound Research

The separation of the different stereoisomers of this compound is often necessary for detailed studies of their individual properties and for applications requiring a specific isomer.

Chromatographic Techniques for Enantiomer Resolution (e.g., Gas Chromatography with Chiral Stationary Phases)

Gas chromatography (GC) is a widely used analytical technique for separating volatile compounds. For the resolution of enantiomers, a chiral stationary phase (CSP) is required. These stationary phases are themselves chiral and interact differently with the enantiomers of the analyte, leading to different retention times and thus enabling their separation. mdpi.com For instance, chiral capillary columns, such as those based on cyclodextrin (B1172386) derivatives (e.g., HP 20β), have been successfully used to separate the enantiomers of various monoterpenes, including those structurally related to this compound. researchgate.net While routine GC can distinguish between diastereomers like endo- and exo-fenchyl acetate, it cannot separate enantiomers without a chiral stationary phase. mdpi.com

Investigations into Hierarchical Chirality and Intermolecular Forces in Related Fenchyl Compounds

Research into related fenchyl compounds has also explored the concept of hierarchical chirality, where the chirality of a molecule influences the organization of surrounding molecules. Although extensive studies on this compound itself are limited in this specific area, investigations into camphor (B46023) and fenchone (B1672492), which are structurally related norbornane derivatives, have provided insights. core.ac.uk These studies have examined how the chirality of these molecules can influence reaction mixtures and the formation of chiral aggregates, such as micelles. core.ac.uk The intermolecular forces at play in these systems are crucial for understanding their behavior and potential applications in areas like asymmetric catalysis. The strained bridgehead structure of the norbornane framework in this compound, as revealed by X-ray crystallography, influences its stereochemical behavior and thermal stability, which are key factors in these intermolecular interactions. vulcanchem.com

Ecological and Phytochemical Roles of Fenchyl Acetate

Fenchyl Acetate (B1210297) as a Prominent Plant Secondary Metabolite

Fenchyl acetate is synthesized by numerous plants, often as a component of their essential oils. It has been identified in various parts of plants, including the leaves, stems, and rhizomes. acs.orgbio-integration.orgnih.gov For instance, it is a notable constituent in plants from the Alpinia genus, Croton matourensis, and Croton micans. acs.orgnih.gov In a study on fennel (Foeniculum vulgare), this compound was the dominant component in the essential oil of the stem. nih.gov Similarly, research on shell ginger (Alpinia zerumbet) revealed high concentrations of this compound in the rhizomes. zamorano.edu The presence and concentration of this compound can vary significantly between different plant parts and among different species, reflecting its diverse roles in plant biology. nih.govcabidigitallibrary.org

Secondary metabolites like this compound are not directly involved in the primary functions of growth, development, and reproduction. Instead, they are crucial for the plant's survival and interaction with its environment. jmp.ir These compounds are often produced in response to specific ecological pressures. jmp.ir

Table 1: Presence of this compound in Various Plant Species

| Plant Species | Plant Part | Reference |

| Alpinia galanga L. | Rhizome | bio-integration.org |

| Alpinia zerumbet | Rhizome | zamorano.edu |

| Croton matourensis | Not specified | acs.orgnih.gov |

| Croton micans | Not specified | acs.orgnih.gov |

| Foeniculum vulgare Mill. (Fennel) | Stem | nih.gov |

| Thuja occidentalis | Not specified | d-nb.inforesearchgate.net |

| Ammi visnaga | Not specified | smujo.id |

Contributions of this compound to Plant Defense Mechanisms

Plants have evolved a sophisticated defense system that includes the production of a vast array of chemical compounds to protect themselves from various environmental threats. frontiersin.orguv.mx this compound is one such compound that contributes to these defense strategies.

Plants constantly face challenges from both living (biotic) and non-living (abiotic) factors in their environment. nih.govmdpi.com The production of secondary metabolites, including volatile terpenes and their derivatives like this compound, is a key adaptation that helps plants cope with these stresses. jmp.irresearchgate.net

Biotic stresses include attacks from herbivores, pathogens, and microbes. frontiersin.org Plants can release volatile organic compounds (VOCs), such as this compound, in response to herbivore feeding or mechanical damage. d-nb.infofrontiersin.org These compounds can act as a direct defense by deterring herbivores or as an indirect defense by attracting natural enemies of the herbivores. frontiersin.orgufl.edu Abiotic stresses, such as drought, salinity, and extreme temperatures, can also trigger the synthesis and emission of volatile terpenes. researchgate.net This response is part of a complex signaling cascade that can lead to various physiological adjustments in the plant to enhance its survival under adverse conditions. nih.govresearchgate.net For example, the accumulation of secondary metabolites is a known plant response to stresses like water availability and soil conditions. jmp.ir

Plant senescence is a programmed aging process that involves the degradation of cellular components and the remobilization of nutrients. scirp.org This process can be initiated by internal developmental cues or in response to environmental stresses. scirp.orgmdpi.com Volatile terpene compounds (VTCs), including esters like this compound, have been implicated in the regulation of plant senescence. scirp.org

Research on balsam fir trees has shown that a significant increase in the emission of several VTCs, including this compound, precedes needle abscission, suggesting their potential role in signaling or mediating the senescence process. scirp.orgresearchgate.net The emission of these volatiles can be triggered by stresses, leading to changes in gene expression and metabolic shifts within the plant that culminate in senescence. researchgate.netscirp.org This process is thought to be a survival strategy, allowing the plant to conserve resources by shedding older or damaged parts. scirp.org The interplay between VTCs and plant hormones like ethylene (B1197577) and jasmonic acid is crucial in orchestrating these senescence responses. scirp.orgmdpi.com

Role in Plant Adaptation to Abiotic and Biotic Stresses

Inter-Organismal Chemical Ecology Mediated by this compound

This compound plays a role in the chemical communication between plants and other organisms, influencing interactions that can be beneficial or detrimental to the plant.

This compound, as a component of essential oils, exhibits antimicrobial properties that contribute to the plant's defense against pathogenic microorganisms. nih.govfrontiersin.org Studies have demonstrated the antimicrobial activity of essential oils containing this compound against various bacteria and fungi. nih.govtandfonline.comresearchgate.net For example, the essential oil from fennel stems, where this compound is a major component, has shown antimicrobial effects. nih.gov

Research has also explored the specific antimicrobial and antibiofilm activities of this compound and its derivatives against the human fungal pathogen Candida albicans. frontiersin.org These studies indicate that such compounds can inhibit the growth and biofilm formation of certain microbes, suggesting a protective role for the plant against microbial colonization and infection. frontiersin.org The antimicrobial action of these compounds is a crucial part of the plant's innate immune system, helping to maintain its health and survival in a microbe-rich environment. tandfonline.com

Mechanistic Studies on Fenchyl Acetate Biological Activities

Exploration of Molecular and Cellular Mechanisms of Action

Studies have indicated that the biological activities of fenchyl acetate (B1210297) are linked to the nitric oxide (NO) signaling pathway. smolecule.com The diuretic effect of fenchyl acetate, for instance, is believed to be mediated through its interaction with this pathway. smolecule.com Mechanism-based studies have shown the involvement of NO in inducing diuresis, suggesting that this compound may influence the production or action of this critical signaling molecule. nih.govacs.orgresearchgate.net The inhibition of nitric oxide synthase (NOS) is a key area of investigation in understanding the effects of related compounds like fenchone (B1672492) on brain ischemia, highlighting the importance of the NO pathway in the broader therapeutic potential of monoterpenes. researchgate.net

This compound has been shown to significantly influence mitochondrial function by modulating the activity of respiratory chain enzyme complexes within kidney homogenates. nih.gov Mitochondria play a crucial role in cellular energy generation through oxidative phosphorylation (OXPHOS), a process carried out by the electron transport chain (ETC) which consists of five protein complexes. acs.org Research demonstrates that this compound administration can significantly increase the activity of Complexes I, II, III, IV, I+III, and II+III. nih.govacs.orgresearchgate.net This restoration of mitochondrial enzyme activity is linked to an improvement in renal function, as therapies aimed at preserving mitochondrial homeostasis are considered a promising approach to halt the progression of renal disease. nih.govacs.orgresearchgate.net The mitochondrial respiratory chain is a known modulator of apoptosis, and its dysfunction is implicated in numerous diseases. nih.gov

Table 1: Effect of this compound on Mitochondrial Respiratory Chain Complexes Below is an interactive table detailing the observed effects of this compound on the activity of various mitochondrial enzyme complexes in kidney tissue, as reported in scientific literature. nih.govacs.orgresearchgate.net

| Complex | Name | Function | Observed Effect of this compound |

| Complex I | NADH:ubiquinone oxidoreductase | Transfers electrons from NADH to ubiquinone. | Significantly increased activity. nih.govresearchgate.net |

| Complex II | Succinate (B1194679) dehydrogenase | Transfers electrons from succinate to ubiquinone. | Significantly increased activity. nih.govresearchgate.net |

| Complex III | Decylubiquinol cytochrome c oxidoreductase | Transfers electrons from ubiquinol (B23937) to cytochrome c. | Significantly increased activity. nih.govresearchgate.net |

| Complex IV | Cytochrome c oxidase | Transfers electrons from cytochrome c to oxygen. | Significantly increased activity. nih.govresearchgate.net |

| Complex I+III | NADH cytochrome c oxidoreductase | Measures the combined activity of Complex I and III. | Significantly increased activity. nih.govresearchgate.net |

| Complex II+III | Succinate cytochrome c reductase | Measures the combined activity of Complex II and III. | Significantly increased activity. nih.govresearchgate.net |

This table summarizes findings from studies on kidney homogenates following this compound administration.

This compound exhibits notable antioxidant properties by reducing the formation of free radicals. nih.govresearchgate.net Its mechanism involves scavenging free radicals and enhancing the activity of the body's natural antioxidant enzymes. nih.govmdpi.com One of the key findings is the significant decrease in malondialdehyde (MDA) levels in the heart and kidneys following its administration. nih.govacs.org MDA is a terminal product of lipid peroxidation, a process where free radicals attack unsaturated fatty acids in cell membranes, leading to cellular damage. nih.govacs.org By mitigating lipid peroxidation, this compound helps protect cellular integrity from oxidative stress. nih.gov This free radical scavenging activity is a common feature among plant-derived essential oils and their components. mdpi.comcabidigitallibrary.org

Modulation of Mitochondrial Respiratory Chain Enzyme Complexes (e.g., Complexes I, II, III, IV, I+III, II+III)

Biochemical Interactions with Specific Target Proteins and Pathways

To understand the biochemical underpinnings of its antioxidant activity, in silico docking studies have been performed. These computational models predict the binding interactions between a ligand, such as this compound, and target proteins. Research has focused on its interaction with key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govacs.org The results from these studies show that this compound forms strong hydrogen bonds with both SOD and GSH, indicating a good binding affinity. nih.govacs.org This strong interaction corroborates the experimental findings that this compound reduces oxidative stress, suggesting a direct molecular basis for its antioxidant effects. nih.gov

Table 2: In Silico Docking Analysis of this compound This interactive table presents the binding affinity of this compound with key antioxidant proteins as determined by molecular docking studies. nih.gov

| Target Protein | Protein Data Bank (PDB) ID | Function | Binding Affinity (kcal/mol) |

| Superoxide Dismutase (SOD) | 1cb4 | Catalyzes the dismutation of superoxide radicals. | -5.6 |

| Glutathione (GSH) | 7fc2 | A major endogenous antioxidant. | -5.8 |

Binding affinity represents the strength of the interaction; more negative values indicate stronger binding.

Role in Renal Physiological Homeostasis

This compound plays a role in maintaining renal physiological homeostasis, primarily through its diuretic and nephroprotective mechanisms. nih.gov Studies in rat models demonstrate that it produces a significant and dose-dependent increase in the excretion of sodium, potassium, creatinine, and uric acid, alongside an increase in total urine output. nih.govresearchgate.netresearchgate.net This diuretic effect, which is comparable to the conventional drug furosemide (B1674285), is linked to the nitric oxide pathway. nih.govacs.org Furthermore, by restoring the function of mitochondrial respiratory chain enzymes in the kidneys, this compound helps preserve mitochondrial homeostasis, which is crucial for normal kidney function and can halt the progression of renal disease. nih.govresearchgate.net

Neuroprotective Potential of this compound and its Derivatives

The neuroprotective potential of this compound and related compounds is an emerging area of interest. This compound belongs to a class of monoterpenoid acetate derivatives, which also includes compounds like bornyl acetate and α-terpinyl acetate, that have been noted for their potential neuroprotective effects. mdpi.com Research into the by-products of orange juice has highlighted that terpenes, as a broad class of molecules, exhibit promising neuroprotective activities, including anticholinergic and antioxidant capacities. researchgate.net Studies on aminonaphthoquinone derivatives have shown that compounds with neuroprotective properties can mitigate cellular damage by reducing reactive oxygen species (ROS) production and preserving mitochondrial membrane potential. nih.gov While direct and extensive research on this compound's neuroprotective role is still developing, its identity as a terpene derivative and the known antioxidant and anti-inflammatory activities of this class of compounds suggest it could be a valuable candidate for further investigation in the context of neurodegenerative diseases. mdpi.comresearchgate.net

Advanced Analytical and Characterization Techniques for Fenchyl Acetate

Chromatographic Methods for Separation and Quantification

Gas chromatography (GC) and its coupling with mass spectrometry (GC-MS) are the primary and most effective techniques for the separation and quantification of fenchyl acetate (B1210297).

Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for both identifying and quantifying fenchyl acetate in natural product extracts. The process involves separating the volatile components of a sample in a gas chromatograph, followed by detection and identification by a mass spectrometer. The identification of individual components is achieved by comparing their mass spectra with established libraries such as NIST, FFNS, and WILEY-MS. cabidigitallibrary.org

To enhance the accuracy of identification, the retention index (RI) of this compound is often used in conjunction with mass spectral data. gcms.cz The retention index is a measure of where a compound elutes in relation to a series of n-alkane standards. For this compound, the semi-standard nonpolar retention index has been reported as 1224, which helps to distinguish it from co-eluting compounds. gcms.cz For instance, while this compound and cis-cinnamaldehyde (B1237864) may co-elute in a one-dimensional GC separation, their different polar retention indices (1466 and 1884, respectively) allow for their resolution using two-dimensional gas chromatography (GCxGC). gcms.cz

The choice of the GC column is critical for separating this compound from its isomers, such as bornyl acetate. Polar columns, like those with a DB-WAX stationary phase, are effective in resolving these bicyclic monoterpenes. Quantification is typically performed using an internal standard, such as isotopically labeled pentadecane, to ensure accuracy and reproducibility. zamorano.edu This methodology has been successfully applied to quantify this compound in various plant materials, including the leaves and rhizomes of Alpinia zerumbet. zamorano.edu

Table 1: GC-MS Data for this compound and Related Compounds

| Compound | Retention Index (Non-polar column) | Source |

|---|---|---|

| This compound | 1224 | gcms.cz |

| cis-Cinnamaldehyde | 1219 | gcms.cz |

| Bornyl acetate | 1282-1285 | yu.edu.jo |

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and determining the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. Both 1H and 13C NMR spectra provide detailed information about the connectivity of atoms within the molecule. mdpi.comresearchgate.net For complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed to establish correlations between different nuclei and definitively assign the structure. researchgate.netiitmandi.ac.in These techniques have been instrumental in confirming the endo configuration of the major diastereomer of this compound found in the essential oil of Strobilanthes sessilis. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with GC, provides crucial information for identification based on the fragmentation pattern of the molecule. nih.gov The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that serve as a fingerprint for its identification. nih.gov For alpha-fenchyl acetate, prominent peaks are observed at m/z 81, 43, 80, 136, and 93. nih.gov

The stereochemical aspects of this compound, which can exist as different enantiomers, are critical for its biological activity. Chiral chromatography, using columns with chiral stationary phases like β-cyclodextrin, can be used to separate these enantiomers. Additionally, vibrational circular dichroism (VCD) is an advanced technique used to determine the absolute configuration of chiral molecules, even within complex mixtures, by analyzing their differential absorption of left and right circularly polarized infrared light. core.ac.ukresearchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Application for this compound | Source |

|---|---|---|

| 1D and 2D NMR | Structural elucidation and confirmation of stereochemistry (e.g., endo/exo isomers) | researchgate.netiitmandi.ac.inscribd.com |

| GC-MS | Identification based on fragmentation patterns and retention time | cabidigitallibrary.orgnih.govnih.gov |

| Chiral Chromatography | Separation of enantiomers | |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration | core.ac.ukresearchgate.net |

Computational Chemistry and In Silico Modeling Approaches

Computational methods are increasingly being used to predict and understand the biological activities of this compound at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. pharmascholars.com This method calculates the binding affinity, typically expressed as a docking score in kcal/mol, which indicates the strength of the interaction. researchgate.net

For example, in a study investigating potential analgesic activity, the docking score of alpha-fenchyl acetate with cyclooxygenase (COX) enzymes was calculated. wisdomlib.orgresearchgate.net In another study, the interaction of alpha-fenchyl acetate with the α-amylase enzyme was explored, revealing a docking score of -3.938, suggesting it as a potential inhibitor. pharmascholars.compharmascholars.com Molecular docking has also been used to evaluate the binding of alpha-fenchyl acetate to other therapeutic targets, such as those involved in diabetes. ukaazpublications.com The process involves preparing the 3D structures of both the ligand and the protein, followed by running the docking simulation using software like AutoDock Vina or Schrödinger Maestro. researchgate.netwisdomlib.org

In silico tools can also predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of compounds. The "Prediction of Activity Spectra for Substances" (PASS) tool can forecast a wide range of biological activities based on the chemical structure of a molecule. researchgate.net For alpha-fenchyl acetate, PASS prediction has been used to estimate its potential for analgesic activity. researchgate.net

Furthermore, ADME/T (Toxicity) properties are predicted to assess the drug-likeness of a compound. wisdomlib.org These predictions, often based on Lipinski's rule of five, help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. wisdomlib.orgresearchgate.net These computational models provide valuable insights into the potential mechanisms of action and biological fate of this compound, guiding further experimental research. nih.gov

Table 3: In Silico Research Findings for this compound

| Computational Method | Target/Application | Key Finding | Source |

|---|---|---|---|

| Molecular Docking | α-amylase | Docking score of -3.938 for α-fenchyl acetate, suggesting inhibitory potential. | pharmascholars.compharmascholars.com |

| Molecular Docking | Cyclooxygenase (COX) enzymes | Evaluated binding affinity for potential analgesic activity. | wisdomlib.orgresearchgate.net |

| PASS Prediction | Analgesic activity | Predicted probability of analgesic activity for α-fenchyl acetate. | researchgate.net |

| ADME/T Prediction | Drug-likeness | Assessed pharmacokinetic properties and compliance with Lipinski's rule of five. | wisdomlib.orgresearchgate.net |

Structure Activity Relationship Sar Studies of Fenchyl Acetate Derivatives

Rational Design and Synthesis of Fenchyl Acetate (B1210297) Analogs

The rational design of fenchyl acetate analogs often involves the esterification of fenchol (B156177) with various carboxylic acids to introduce new functionalities. A notable example is the synthesis of tschimganin analogs, which are derivatives of this compound. mdpi.com Tschimganin, a naturally occurring monoterpene benzoate (B1203000) with reported biological activities, has inspired the creation of a series of analogs to explore their insecticidal and fungicidal potential. mdpi.comforeverest.net

The general synthetic route for these analogs involves the esterification of (1S,2S,4R)-fenchyl alcohol with commercially available substituted benzoic acids. mdpi.com This reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent like dichloromethane (B109758) at room temperature. mdpi.com This method has proven to be efficient, yielding a variety of this compound derivatives with different substituents on the benzoate moiety.

Another approach to creating fenchyl-containing compounds is through the Barton-Kellogg reaction. This method has been used to synthesize fenchyl-substituted alkenes and enol-ethers, which can then be converted to other derivatives like 1,2-dioxetanes. researchgate.net The synthesis of these more complex structures demonstrates the versatility of the fenchyl scaffold in rational drug design.

The synthesis of this compound itself is typically achieved through the esterification of fenchol with acetic acid or acetic anhydride (B1165640). ontosight.ai While direct esterification with acetic acid can have limitations such as long reaction times and low purity, the use of acetic anhydride can improve the efficiency of the reaction. foreverest.net Fenchol, the precursor, can be synthesized from α-pinene through catalytic isomerization and hydrolysis.

Correlation Between Stereochemical Configuration and Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral natural compounds, and this compound is no exception. mdpi.commdpi.com The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets. mdpi.com this compound possesses multiple chiral centers, leading to the existence of various stereoisomers, such as α-fenchyl acetate and β-fenchyl acetate, as well as their endo- and exo- forms. researchgate.net

The different stereoisomers of this compound can exhibit distinct biological activities. For instance, α-fenchyl acetate and β-fenchyl acetate are found in varying proportions in the essential oils of different plant species, suggesting they may have different biosynthetic pathways and biological roles. researchgate.net A study on the essential oil of Alpinia calcarata rhizomes identified both α-fenchyl acetate (12.9%) and β-fenchyl acetate (9.7%) as major components, highlighting the natural occurrence of these isomers. researchgate.net

The characterization of these stereoisomers is essential for understanding their structure-activity relationships. Techniques such as chiral chromatography, using columns with chiral stationary phases like β-cyclodextrin, can be employed to separate and resolve the different enantiomers. Additionally, circular dichroism (CD) can be used to compare the optical rotation data of the isolated isomers with literature values to confirm their absolute configuration.

While comprehensive studies directly comparing the biological efficacy of all this compound stereoisomers are limited, the principles of stereochemistry in drug action suggest that these differences are significant. mdpi.com The specific three-dimensional shape of each isomer determines how well it can bind to a receptor or enzyme active site, which in turn dictates its biological effect. nih.gov Therefore, the stereochemical configuration is a critical factor to consider in the design and evaluation of new this compound derivatives.

Impact of Structural Modifications on this compound Bioactivity

Modifying the structure of this compound can have a profound impact on its biological activity. SAR studies on this compound analogs have provided valuable insights into which structural features are important for specific biological effects.

One of the most studied areas is the modification of the acyl group. In the case of the tschimganin analogs, where the acetate group is replaced by substituted benzoates, the nature and position of the substituents on the benzene (B151609) ring significantly influence their insecticidal and acaricidal activities. mdpi.com For example, it was found that analogs with electron-donating groups (e.g., alkyl and alkoxy) on the benzene ring showed better inhibitory activity towards the insect Helicoverpa armigera. mdpi.com

The following table summarizes the insecticidal activity of some tschimganin analogs against Helicoverpa armigera:

| Compound | Substituent on Benzoate Ring | Activity |

| 3d | 4-methoxy | Moderate |

| 3g | 4-(tert-butyl) | Moderate |

| 3b | 2-methyl | Weak |

| 3c | 3-methyl | Weak |

| 3a | Unsubstituted | Weak |

Data sourced from a study on tschimganin analogs. mdpi.com

This data suggests that the electronic properties of the substituent on the benzoate ring play a role in the insecticidal activity of these this compound derivatives.

Another example of structural modification is the replacement of the fenchyl group itself. In a study on 1,2-dioxetanes, a fenchyl group was used as a sterically demanding substituent to stabilize the dioxetane ring. researchgate.net These fenchyl-substituted dioxetanes showed thermal stabilities comparable to their adamantyl-substituted counterparts, which are widely used in bioanalytical assays. researchgate.net This indicates that the bulky, bicyclic structure of the fenchyl moiety can be rationally employed to confer specific physicochemical properties to a molecule.

Furthermore, the introduction of different functional groups to the fenchyl or acyl portion of the molecule can lead to a wide range of biological activities. This compound itself has been reported to have antimicrobial, anti-inflammatory, and cytotoxic effects. nih.gov By systematically modifying its structure, it is possible to enhance a specific activity or introduce new ones. For instance, the esterification of fenchol with caffeic acid resulted in a compound with potent inhibitory activity against the enzyme 15-lipoxygenase, while the ferulic acid ester was much weaker. nih.gov This highlights the importance of the electronic and structural features of the acyl group in determining the biological efficacy of these fenchyl esters.

Future Directions and Emerging Research Avenues in Fenchyl Acetate Chemistry and Biology

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of fenchyl acetate (B1210297), like other monoterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wjarr.com These are produced via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. wjarr.comnih.gov The condensation of these precursors yields geranyl pyrophosphate (GPP), the direct substrate for a class of enzymes known as monoterpene synthases. wjarr.com

The pathway leading specifically to the fenchane (B1212791) skeleton is an active area of investigation. Research has identified enzymes like α-fenchene synthase, which catalyzes the conversion of the geranyl cation to α-fenchene through a fenchyl cation intermediate. wjarr.com The immediate precursor to fenchyl acetate is the alcohol, fenchol (B156177), which is formed through the hydration of pinenes or the reduction of the ketone fenchone (B1672492). foreverest.net The final and critical step in the biosynthesis is the esterification of fenchol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the large BAHD superfamily. nih.gov While the specific "fenchol acetyltransferase" responsible for producing this compound has not yet been isolated and characterized in most species, its existence is inferred from the well-documented activity of analogous enzymes, such as bornyl acetyltransferase (BAT), which synthesizes bornyl acetate from borneol and acetyl-CoA. nih.gov

Future research is focused on the discovery and characterization of these novel enzymes. Identifying the specific terpene synthases that produce the fenchol skeleton and the fenchol acetyltransferases that complete the synthesis will provide crucial insights into how plants regulate the production of this compound. This knowledge is fundamental for metabolic engineering and biotechnological production efforts.

| Proposed Biosynthetic Step | Precursor(s) | Product | Enzyme Class (Hypothesized/Known) |

| Isoprenoid Precursor Synthesis | Simple Sugars | IPP & DMAPP | Enzymes of MVA or MEP pathway |

| Monoterpene Precursor Formation | IPP & DMAPP | Geranyl Pyrophosphate (GPP) | GPP Synthase |

| Fenchane Skeleton Formation | Geranyl Pyrophosphate (GPP) | Fenchol | Monoterpene Synthase, Hydratase/Reductase |

| Esterification | Fenchol & Acetyl-CoA | This compound | Fenchol Acetyltransferase (a type of AAT) |

Development of Advanced Biocatalytic Systems for Sustainable this compound Production

The conventional chemical synthesis of this compound involves the direct esterification of fenchol with acetic acid or acetic anhydride (B1165640), often requiring acid catalysts and high temperatures. foreverest.netgoogle.com These methods can suffer from drawbacks such as long reaction times, incomplete reactions, and the formation of by-products, which complicates purification. foreverest.net

To address these limitations, research is moving towards the development of advanced biocatalytic systems, which offer a greener and more sustainable alternative. ukaazpublications.comnih.gov Enzymes, particularly lipases, are being explored as highly efficient biocatalysts for esterification reactions. nih.gov Lipases are valued for their versatility, robustness, and ability to function under mild reaction conditions, which reduces energy consumption and waste. nih.gov Studies have shown that lipases like Candida antarctica lipase (B570770) A (CALA) can effectively catalyze the transesterification of terpene alcohols, including secondary alcohols like fenchol, with high conversion rates. nih.gov

Emerging research in this area focuses on several key advancements:

Enzyme Immobilization: Developing methods to immobilize lipases on solid supports to enhance their stability, allow for easy separation from the reaction mixture, and enable their reuse over multiple cycles.

Whole-Cell Biocatalysis: Engineering microorganisms to express the necessary enzymes, using the entire cell as a self-contained biocatalyst. This can eliminate the need for costly enzyme purification.

Green Solvents: Investigating the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to improve reaction efficiency and sustainability. ukaazpublications.com

These biotechnological approaches are poised to create highly selective and efficient processes for the large-scale production of this compound, meeting the growing demand from the flavor, fragrance, and pharmaceutical industries. nih.gov

Comprehensive Investigations into Ecological Signaling Roles and Plant Communications

This compound is a component of the volatile organic compounds (VOCs) emitted by numerous plants, where it is believed to play a significant role in ecological interactions. d-nb.inforesearchgate.net Plants use these chemical signals to mediate their relationships with pollinators, herbivores, and pathogens, as well as to communicate with other plants. d-nb.infonih.gov

This compound has been identified in the floral scents of various plant species, suggesting a potential role in attracting pollinators. tdx.cat Furthermore, it is a component of the complex volatile blends released by plants upon herbivore attack. nih.govokayama-u.ac.jp These herbivore-induced plant volatiles (HIPVs) can serve as a defense mechanism by attracting the natural enemies of the attacking insects, a phenomenon known as tritrophic interaction. okayama-u.ac.jp For example, this compound is found in the essential oil of fennel (Foeniculum vulgare) and northern white-cedar (Thuja occidentalis), both of which produce a diverse array of defensive compounds. d-nb.infonih.gov

Despite its presence in these ecologically important volatile mixtures, the specific contribution of this compound to signaling is not yet fully understood. Future comprehensive investigations are needed to:

Elucidate Behavioral Responses: Utilize techniques like electroantennography and behavioral assays (e.g., olfactometers) to determine if specific insects, such as pollinators or herbivore predators, can detect and respond to this compound. researchgate.net

Field Studies: Conduct field experiments with synthetic odor blends that manipulate the concentration of this compound to assess its impact on insect behavior and plant fitness under natural conditions.

Plant-Plant Signaling: Investigate whether this compound can act as an airborne signal between plants, potentially priming the defenses of undamaged neighboring plants against future threats, a known process for other VOCs. nih.gov

Disentangling the precise role of this compound from the chemical noise of complex natural environments remains a key challenge for chemical ecologists.

Exploration of Undiscovered Mechanistic Targets and Therapeutic Applications

Beyond its use in fragrances, this compound has demonstrated a range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.net This has spurred research into its therapeutic potential. A significant area of study has been its diuretic activity, which has been shown to be comparable to the conventional drug furosemide (B1674285) in animal models. nih.gov

Mechanistic studies have revealed that the diuretic effect of this compound involves the nitric oxide (NO) pathway. nih.govsmolecule.com It has also been found to enhance the activity of mitochondrial respiratory chain enzyme complexes within kidney cells, suggesting a role in improving renal function and protecting against oxidative stress. nih.gov In silico molecular docking studies have further explored its potential binding interactions with key enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov

However, for many of its other reported biological effects, the underlying molecular mechanisms and specific cellular targets remain largely undiscovered. This knowledge gap represents a significant frontier for future research. Key avenues for exploration include:

Target Identification: Employing modern chemoproteomics and thermal shift assays to identify the specific proteins that this compound binds to within cells.

Pathway Analysis: Using transcriptomics and proteomics to analyze how this compound alters gene expression and signaling pathways to exert its anti-inflammatory or antimicrobial effects.

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand how its chemical structure relates to its biological activity, which could lead to the design of more potent and selective therapeutic agents.

The exploration of these undiscovered targets could unlock new therapeutic applications for this compound in areas such as chronic kidney disease, hypertension, and inflammatory disorders. nih.govacs.org

Role of this compound in Specialized Biological Systems

The accumulation and function of this compound can be highly specific, varying dramatically between different plant species and even between different organs of the same plant. This specialization points to distinct evolutionary roles tailored to precise ecological challenges.

In Alpinia uraiensis , an endemic plant of Taiwan, this compound is the characteristic and overwhelmingly dominant component of the essential oil from the roots, reaching concentrations of 72.2%. mdpi.com Conversely, it is absent in the leaves, stems, and flowers of the same plant. mdpi.com The root essential oil exhibits the most potent antifungal activity against the wood-decaying pathogen Phellinus noxius, suggesting a highly specialized defensive function for this compound in protecting the vital underground organs from soil-borne pathogens. mdpi.com

In Fennel (Foeniculum vulgare) , a similar organ-specific pattern is observed. This compound is the main constituent in the stem essential oil (35.3%), whereas other compounds like estragole (B85927) dominate the leaves and seeds. nih.gov This differential accumulation suggests a tailored defensive strategy, where this compound may contribute to the structural integrity or protection of the stem against boring insects or pathogens.

These examples highlight that the role of this compound is not uniform but is instead context-dependent, playing specialized roles in the defense and survival of specific organisms.

| Organism/System | Plant Part | This compound Concentration (%) | Observed/Hypothesized Role | Reference |

| Alpinia uraiensis | Root | 72.2 ± 3.5 | Potent antifungal defense against soil pathogens | mdpi.com |

| Foeniculum vulgare | Stem | 35.3 | Specialized defense of stem tissue | nih.gov |

| Dizygostemon riparius | Whole Plant Oil | Major Constituent | Contributes to synergistic larvicidal activity | researchgate.net |

Q & A

What analytical techniques are recommended for identifying and quantifying fenchyl acetate in complex matrices like essential oils?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound in natural products. Key parameters include:

- Column selection: Polar columns (e.g., DB-WAX) resolve bicyclic monoterpenes like this compound from co-eluting isomers (e.g., bornyl acetate) .

- Quantification: Use internal standards (e.g., n-alkanes) and compare retention indices with reference libraries (NIST database) .

- Validation: Ensure linearity (R² > 0.99) and limit of detection (LOD < 0.1 μg/mL) for reproducibility in plant extracts .

How can researchers optimize synthetic routes for this compound, and what challenges arise in purification?

Answer: this compound synthesis via acetoxylation of α-pinene requires:

- Catalyst selection: Acidic resins (e.g., Amberlyst 36) enhance regioselectivity, minimizing byproducts like terpenyl acetate .

- Reaction monitoring: Track isomerization (e.g., camphene formation) via real-time GC-MS to adjust temperature (60–80°C optimal) .

- Purification: Fractional distillation under reduced pressure (boiling point: 220°C at 760 mmHg) separates this compound from unreacted precursors .

What experimental design considerations are critical for evaluating this compound’s pharmacological activity in vivo?

Answer: Follow the PICOT framework:

- Population: Rodent models (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .

- Intervention: Dose ranges (e.g., 100–400 mg/kg) administered orally, with urine collection intervals (e.g., 8-hour post-administration) .

- Outcome measures: Electrolyte excretion (Na⁺/K⁺ ratios), serum creatinine, and oxidative stress markers (e.g., glutathione peroxidase) . Include positive controls (e.g., furosemide) and blinding to reduce bias .

How should researchers address contradictory reports on this compound’s presence in phytochemical studies?

Answer: Discrepancies (e.g., absence in Iranian Tanacetum parthenium vs. detection in domestic samples) may arise from:

- Geographic variation: Soil composition and climate alter terpene biosynthesis pathways .

- Extraction methods: Hydrodistillation vs. supercritical CO₂ extraction impact yield; validate with multiple techniques .

- Analytical sensitivity: Ensure detection limits <0.01% using high-resolution GC-MS to avoid false negatives .

What stereochemical factors influence this compound’s bioactivity, and how can they be characterized?

Answer: this compound’s stereoisomers (e.g., (1R)-(+)-fenchyl acetate) exhibit distinct interactions with biological targets. Methods include:

- Chiral chromatography: Use β-cyclodextrin columns to resolve enantiomers .

- Circular dichroism (CD): Compare optical rotation data ([α]D²⁵ = +25°) with literature to confirm configuration .

- Bioactivity assays: Test isolated isomers for receptor-binding affinity (e.g., olfactory or metabolic receptors) .

What ecological and conservation implications arise from this compound’s bioprospecting in endangered plant species?

Answer: Overharvesting plants like Mettukurinji (rich in endo-fenchyl acetate) threatens biodiversity. Mitigation strategies:

- Sustainable sourcing: Cultivate in vitro callus cultures to produce this compound without wild harvesting .

- Ecological impact assessments: Monitor pollinator reliance on this compound-containing species .

- Policy integration: Advocate for CITES listings to regulate trade .

How can researchers isolate this compound from co-occurring terpenes in essential oils?

Answer: Combine chromatographic techniques:

Pre-fractionation: Steam distillation removes non-volatile compounds .

Column chromatography: Use silica gel with hexane:ethyl acetate (9:1) to elute this compound (Rf = 0.4) .

Prep-GC: Collect pure fractions (>98%) using a preparative GC system with FID detection .

What protocols ensure accurate measurement of this compound’s oxidative stress modulation in toxicological studies?

Answer: Follow OECD Guideline 425 for acute toxicity testing:

- Biomarkers: Measure malondialdehyde (MDA) for lipid peroxidation and superoxide dismutase (SOD) activity in liver homogenates .

- Dose-response: Administer 2000 mg/kg orally; observe mortality and histopathological changes over 14 days .

- Statistical rigor: Use ANOVA with post-hoc Tukey tests to compare treated vs. control groups (p < 0.05) .

How do extraction parameters affect this compound yield from plant material?

Answer: Key factors include:

- Solvent polarity: Ethanol (70%) maximizes yield compared to non-polar solvents .

- Temperature: Higher temperatures (>80°C) degrade thermolabile terpenes; optimize via response surface methodology .

- Particle size: Grind plant material to 0.5 mm for optimal surface area-to-volume ratio .

What frameworks guide hypothesis-driven research on this compound’s novel applications?

Answer: Structure research questions using:

- PICOT: Define Population, Intervention, Comparison, Outcome, and Timeframe (e.g., “Does this compound (I) reduce edema (O) in rats (P) vs. diclofenac (C) over 7 days (T)?”) .

- Mechanistic studies: Combine molecular docking (e.g., binding to COX-2) and in vivo validation .

- Data sharing: Deposit raw GC-MS spectra in repositories like MetaboLights for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.